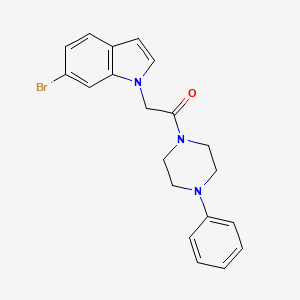![molecular formula C18H17N5O B11137588 N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11137588.png)
N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide, also known by its CAS number 1197563-88-4, is a heterocyclic compound with the following structure:
This compound
This compound features an amide group, a pyridine ring, and a pyrimidine moiety
Preparation Methods
The synthetic routes for N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide involve chemical transformations. While specific methods may vary, here are some common steps:
Starting Materials: The synthesis typically begins with commercially available starting materials.
Functionalization: The pyridine and pyrimidine groups are introduced through appropriate reactions.
Amide Formation: The amide linkage is formed by reacting an amine with an acid chloride or anhydride.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve large-scale reactions, optimization, and safety considerations.
Chemical Reactions Analysis
N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various reactions, including:
Oxidation: Oxidative processes may modify the pyrimidine or pyridine rings.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents on the benzene ring can be replaced. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide finds applications in:
Medicine: It could be a potential drug candidate due to its structural features.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It may serve as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. Further research is needed to elucidate its precise effects and pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare N-[2-(4-pyridyl)ethyl]-3-(2-pyrimidinylamino)benzamide with related molecules to understand its uniqueness and potential advantages.
Remember that this information is based on available literature, and further studies may reveal additional insights
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C18H17N5O/c24-17(20-12-7-14-5-10-19-11-6-14)15-3-1-4-16(13-15)23-18-21-8-2-9-22-18/h1-6,8-11,13H,7,12H2,(H,20,24)(H,21,22,23) |
InChI Key |
MLYSVVAXYRXGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11137507.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxy-1H-indol-1-yl)-1-propanone](/img/structure/B11137517.png)
![3-isopropyl-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11137523.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11137529.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137534.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11137540.png)
![3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11137541.png)
![N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11137543.png)

![methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalaninate](/img/structure/B11137557.png)
![7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11137559.png)

![(2E)-2-(2-butoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11137571.png)

